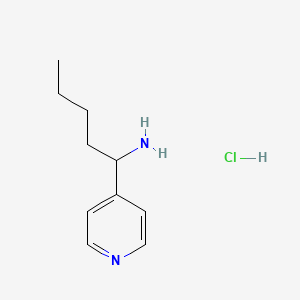

1-(Pyridin-4-yl)pentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-pyridin-4-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;/h5-8,10H,2-4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKYVRIQVLOUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 1-(pyridin-4-yl)pentan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a logical, step-by-step manner, beginning with the formation of the key intermediate, 1-(pyridin-4-yl)pentan-1-one, via a Grignard reaction with 4-cyanopyridine. Subsequently, the guide details the reductive amination of the ketone to the corresponding primary amine, followed by the final conversion to its hydrochloride salt. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes methods for the characterization and validation of the synthesized compounds. The methodologies described herein are designed to be both scalable and reproducible, catering to the needs of researchers in both academic and industrial settings.

Introduction: Significance and Synthetic Strategy

Pyridinyl-alkylamine scaffolds are prevalent in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The title compound, 1-(pyridin-4-yl)pentan-1-amine hydrochloride, represents a key structural motif for the development of novel therapeutic agents. Its synthesis requires a strategic approach that is both efficient and amenable to potential diversification for structure-activity relationship (SAR) studies.

The synthetic strategy outlined in this guide is a two-step process commencing from commercially available 4-cyanopyridine. This approach circumvents the challenges associated with the direct acylation of the electron-deficient pyridine ring. The core of this strategy lies in:

-

Formation of a Key Ketone Intermediate: The synthesis of 1-(pyridin-4-yl)pentan-1-one is achieved through the nucleophilic addition of a butyl Grignard reagent to the nitrile functionality of 4-cyanopyridine, followed by acidic hydrolysis.

-

Reductive Amination: The resulting ketone is then converted to the target primary amine via reductive amination. This guide will explore a robust one-pot catalytic transfer hydrogenation method.

-

Salt Formation: Finally, the stable and readily handled hydrochloride salt of the amine is prepared.

This synthetic route is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for 1-(Pyridin-4-yl)pentan-1-amine hydrochloride.

Synthesis of the Ketone Intermediate: 1-(Pyridin-4-yl)pentan-1-one

The initial step focuses on the construction of the 4-pentanoylpyridine skeleton. The addition of Grignard reagents to nitriles provides a reliable method for the synthesis of ketones after hydrolysis of the intermediate imine.[1]

Mechanistic Rationale

The carbon atom of the nitrile group in 4-cyanopyridine is electrophilic and susceptible to nucleophilic attack by the strongly nucleophilic butylmagnesium bromide. This addition reaction forms a magnesium salt of the imine. Subsequent treatment with aqueous acid protonates the imine nitrogen, leading to the formation of an iminium ion, which is then hydrolyzed to the corresponding ketone.

Detailed Experimental Protocol

Materials:

-

4-Cyanopyridine

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reactions (oven-dried)

Procedure:

-

Preparation of Butylmagnesium Bromide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium has been consumed.

-

Grignard Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 4-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Hydrolysis and Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the intermediate imine is fully hydrolyzed. The aqueous layer is then neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, 1-(pyridin-4-yl)pentan-1-one, is then purified by vacuum distillation or column chromatography on silica gel.

Reductive Amination to 1-(Pyridin-4-yl)pentan-1-amine

The conversion of the ketone to the primary amine is a critical step. While various reductive amination methods exist, catalytic transfer hydrogenation offers an efficient and environmentally benign one-pot procedure.[2]

Mechanistic Considerations

In this one-pot reaction, the ketone, 1-(pyridin-4-yl)pentan-1-one, reacts with ammonium formate. Ammonium formate serves as both the nitrogen source (ammonia) and the hydrogen donor (formate).[2] An iridium catalyst facilitates the in-situ formation of an imine, which is then subsequently reduced by the same catalytic system to the primary amine.

Detailed Experimental Protocol

Materials:

-

1-(Pyridin-4-yl)pentan-1-one

-

Ammonium formate

-

[Ir(Cp*)Cl2]2 (or a similar iridium catalyst)

-

Anhydrous methanol or ethanol

-

Sodium carbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, 1-(pyridin-4-yl)pentan-1-one (1.0 equivalent), ammonium formate (5-10 equivalents), and the iridium catalyst (e.g., [Ir(Cp*)Cl2]2, 0.5-1 mol%) are dissolved in anhydrous methanol.

-

Reaction: The mixture is heated to reflux under a nitrogen atmosphere and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium carbonate to remove any remaining ammonium formate and to neutralize the reaction mixture. The aqueous layer is back-extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 1-(pyridin-4-yl)pentan-1-amine as an oil. Further purification, if necessary, can be achieved by column chromatography.

Formation of 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride

For ease of handling, purification, and storage, the free amine is typically converted to its hydrochloride salt.

Rationale

The basic nitrogen atoms of the pyridine ring and the primary amine can be protonated by hydrochloric acid to form a stable, crystalline salt. This salt is generally less soluble in non-polar organic solvents, facilitating its isolation by precipitation.

Detailed Experimental Protocol

Materials:

-

1-(Pyridin-4-yl)pentan-1-amine

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid (gas or a solution in an anhydrous solvent)

Procedure:

-

Dissolution: The crude or purified 1-(pyridin-4-yl)pentan-1-amine is dissolved in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Precipitation: A solution of hydrogen chloride in anhydrous diethyl ether is added dropwise to the stirred amine solution at 0 °C. Alternatively, dry hydrogen chloride gas can be bubbled through the solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 1-(pyridin-4-yl)pentan-1-amine hydrochloride as a solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 1: Expected Physicochemical and Spectroscopic Data

| Property | 1-(Pyridin-4-yl)pentan-1-one | 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride |

| Molecular Formula | C10H13NO | C10H17ClN2 |

| Molecular Weight | 163.22 g/mol | 200.71 g/mol |

| Appearance | Colorless to pale yellow oil | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~8.7 (d, 2H), ~7.8 (d, 2H), ~2.9 (t, 2H), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) | δ ~8.8 (d, 2H), ~7.9 (d, 2H), ~4.5 (t, 1H), ~2.0 (m, 2H), ~1.3-1.5 (m, 4H), ~0.9 (t, 3H), NH and NH+ protons will be broad |

| ¹³C NMR (CDCl₃) | δ ~200, ~150, ~145, ~121, ~38, ~26, ~22, ~14 | Chemical shifts will be adjusted due to protonation. |

| Mass Spec (ESI+) | m/z = 164.1 [M+H]⁺ | m/z = 165.1 [M+H]⁺ (free amine) |

Note: The exact chemical shifts (δ) in NMR spectra are dependent on the solvent and concentration. The provided values are approximate.

Safety Considerations

-

Grignard Reagents: Butylmagnesium bromide is highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Solvents: Diethyl ether is extremely flammable. All heating should be done using a heating mantle or oil bath, and the apparatus should be well-ventilated.

-

Acids and Bases: Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Hydrogen Chloride Gas: HCl gas is toxic and corrosive. It should be handled in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this technical guide provides a reliable and scalable method for the preparation of 1-(pyridin-4-yl)pentan-1-amine hydrochloride. The use of a Grignard reaction to construct the key ketone intermediate followed by an efficient reductive amination protocol offers a practical approach for researchers in the field of drug discovery and development. The provided experimental procedures, coupled with the mechanistic rationale and characterization data, should enable the successful synthesis and validation of this important chemical entity.

References

-

Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated Ir(III) Catalysts. PubMed. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride (CAS Number: 2703752-89-8), a pyridine derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and prospective biological applications. The pyridine scaffold is a well-established "privileged structure" in pharmacology, known for its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] This guide will delve into the specifics of the title compound, providing a framework for its synthesis and evaluation in a research setting.

Compound Profile and Physicochemical Properties

1-(Pyridin-4-yl)pentan-1-amine hydrochloride is a primary amine featuring a pyridine ring connected to a pentyl chain. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

| Property | Value | Source |

| CAS Number | 2703752-89-8 | - |

| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [3] |

| Molecular Weight | 237.17 g/mol | [3] |

| Form | Dihydrochloride Salt | [3] |

| Purity | Typically ≥95% | [3] |

| Canonical SMILES | CCCCC(C1=CC=NC=C1)N.Cl.Cl | [4] |

| InChI Key | YCKYVRIQVLOUHA-UHFFFAOYSA-N | [5] |

Synthetic Strategy: Reductive Amination

A robust and widely applicable method for the synthesis of 1-(pyridin-4-yl)pentan-1-amine is through the reductive amination of a suitable carbonyl precursor.[6] This two-step, one-pot process involves the formation of an imine from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine. For the synthesis of the title compound, the logical precursors are 4-acetylpyridine and a source of ammonia, followed by salt formation with hydrochloric acid.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 4-acetylpyridine.

Caption: Proposed synthesis of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established reductive amination methods.[7]

Materials:

-

4-Acetylpyridine

-

Ammonium acetate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

2 M HCl in diethyl ether

Procedure:

-

To a stirred solution of 4-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCE (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purify the crude product by flash column chromatography on silica gel.

-

Dissolve the purified free base in a minimal amount of diethyl ether and cool to 0 °C.

-

Add 2 M HCl in diethyl ether (2.2 eq) dropwise with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(Pyridin-4-yl)pentan-1-amine hydrochloride as a solid.

Structural Characterization

Confirmation of the synthesized product's identity and purity is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

NMR Spectroscopy Protocol

Objective: To confirm the structure of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon assignments.

Expected Spectral Features (in D₂O):

-

¹H NMR:

-

Signals in the aromatic region corresponding to the pyridine ring protons (typically two doublets).

-

A multiplet for the methine proton (CH-NH₂).

-

Multiplets for the methylene protons of the pentyl chain.

-

A triplet for the terminal methyl group of the pentyl chain.

-

-

¹³C NMR:

-

Signals in the aromatic region for the pyridine ring carbons.

-

A signal for the methine carbon.

-

Signals for the methylene carbons of the pentyl chain.

-

A signal for the terminal methyl carbon.

-

The chemical shifts of the protons on the pyridine ring and the adjacent methine proton are expected to be influenced by the protonation state of the pyridine nitrogen and the amine group.[8]

Potential Applications in Drug Discovery

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[2][9] The structural motif of a pyridine ring linked to an amine suggests potential as an inhibitor for various enzymes, such as kinases or monoamine oxidases.

Hypothetical Target: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridine moiety of the title compound could serve as a hinge-binding element.

In Vitro Enzyme Inhibition Assay Protocol

The following is a generalized protocol for evaluating the inhibitory activity of the compound against a target kinase.[10][11][12]

Objective: To determine the IC₅₀ value of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride against a selected kinase.

Materials:

-

Purified target kinase

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Workflow:

Caption: Workflow for an in-vitro kinase inhibition assay.

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase enzyme solution to each well.

-

Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

1-(Pyridin-4-yl)pentan-1-amine hydrochloride is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the realm of enzyme inhibition. This guide provides a practical framework for its synthesis via reductive amination, structural confirmation using NMR spectroscopy, and evaluation as a potential kinase inhibitor. The methodologies outlined herein are based on established chemical and pharmacological principles and can be adapted by researchers to explore the therapeutic potential of this and related pyridine derivatives.

References

- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar.

-

Reagentia. (n.d.). 1-(Pyridin-4-yl)pentan-1-amine dihydrochloride (1 x 250 mg). Retrieved from [Link]

-

Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

- Request PDF. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

-

O'Hagan, D. (2019). Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

- Google P

- ChemRxiv. (2023).

- Organic Letters. (2024).

- Google P

-

Al-Ostath, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

- Google P

- Google Patents. (n.d.). US6995144B2 - Nitrogen containing heterocyclic compounds and medicines containing the same.

- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Using N-Ethylpentylamine.

- ResearchGate. (n.d.).

- ResearchGate. (2024).

- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.

- ResearchGate. (2025). ChemInform Abstract: Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants.

- ResearchGate. (2024).

-

MDPI. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

- ResearchGate. (2025). NMR determination of p K a values of indoloquinoline alkaloids.

-

PMC. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC. [Link]

-

MDPI. (2021). NMR Characterization of Lignans. MDPI. [Link]

- ResearchGate. (2025).

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure of 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride (CAS No: 1864057-03-3). As a member of the pyridinylalkylamine class, this compound holds potential significance in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in numerous pharmacologically active agents. This document delineates the synthesis, detailed spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS), and solid-state structural features of the title compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers working with this and structurally related molecules. All protocols and structural elucidations are grounded in authoritative chemical principles and supported by references to relevant literature.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions make it a versatile component in the design of molecules that interact with biological targets. The introduction of an aminoalkyl side chain, as seen in 1-(Pyridin-4-yl)pentan-1-amine, provides a basic center that is often crucial for pharmacokinetic properties such as solubility and for forming ionic interactions with biological macromolecules. The hydrochloride salt form is commonly employed to enhance the stability and aqueous solubility of amine-containing compounds.

This guide aims to serve as a definitive resource on the molecular structure of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, providing the foundational knowledge necessary for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1864057-03-3 | |

| Molecular Formula | C₁₀H₁₇ClN₂ | |

| Molecular Weight | 200.71 g/mol | |

| InChI Key | YCKYVRIQVLOUHA-UHFFFAOYSA-N | |

| SMILES | CCCCC(C1=CC=NC=C1)N.[H]Cl | Doron Scientific |

Synthesis and Characterization Workflow

A logical workflow for the synthesis and structural confirmation of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is essential for ensuring the identity and purity of the material. The chosen synthetic route must be robust, and the analytical techniques must provide unambiguous structural information.

Caption: A logical workflow for the synthesis and structural elucidation of the target compound.

Proposed Synthesis

A robust and versatile method for the synthesis of 1-(pyridin-4-yl)pentan-1-amine is the addition of a Grignard reagent to pyridine-4-carboxaldehyde, followed by conversion of the resulting alcohol to the amine. A more direct approach involves the formation of an intermediate imine or oxime, which is then reduced.

Protocol: Synthesis via Grignard Reaction and Reductive Amination

-

Step 1: Grignard Addition. To a solution of pyridine-4-carboxaldehyde in anhydrous diethyl ether or THF at 0 °C, add a solution of butylmagnesium bromide (a Grignard reagent) dropwise under an inert atmosphere (e.g., nitrogen or argon)[1][2]. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(pyridin-4-yl)pentan-1-ol.

-

Step 2: Oxidation to Ketone. The crude 1-(pyridin-4-yl)pentan-1-ol is dissolved in a suitable solvent such as dichloromethane and treated with an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield 1-(pyridin-4-yl)pentan-1-one.

-

Step 3: Reductive Amination. The resulting ketone is then subjected to reductive amination. The ketone is dissolved in methanol, and ammonium acetate or aqueous ammonia is added, followed by a reducing agent such as sodium cyanoborohydride or pyridine-borane in the presence of 4 Å molecular sieves[3]. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Step 4: Work-up and Purification. The reaction mixture is quenched, and the pH is adjusted to be basic. The product is extracted with an organic solvent, dried, and concentrated. The crude 1-(pyridin-4-yl)pentan-1-amine (free base) is purified by column chromatography on silica gel.

-

Step 5: Hydrochloride Salt Formation. The purified free base amine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane or ethereal HCl) is added dropwise with stirring[1]. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-(Pyridin-4-yl)pentan-1-amine hydrochloride as a solid.

Spectroscopic Elucidation of the Molecular Structure

The elucidation of the molecular structure of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is achieved through a combination of spectroscopic techniques. Each technique provides complementary information, which, when combined, allows for an unambiguous assignment of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (in D₂O, referenced to residual HDO at 4.79 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | d | 2H | H-2, H-6 (Pyridine) | Protons α to the protonated nitrogen are significantly deshielded and appear as a doublet. |

| ~7.8 | d | 2H | H-3, H-5 (Pyridine) | Protons β to the protonated nitrogen are also deshielded and appear as a doublet. |

| ~4.5 | t | 1H | H-1 (CH-NH₃⁺) | The methine proton is adjacent to the electron-withdrawing pyridinium and ammonium groups, causing a downfield shift. It will be a triplet due to coupling with the adjacent CH₂ group. |

| ~2.0 | m | 2H | H-2' (CH₂) | The methylene group adjacent to the chiral center. |

| ~1.3 | m | 4H | H-3', H-4' (CH₂) | The two central methylene groups of the pentyl chain. |

| ~0.9 | t | 3H | H-5' (CH₃) | The terminal methyl group will appear as a triplet. |

Predicted ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-4 (Pyridine) | The carbon atom attached to the alkylamine side chain. |

| ~148 | C-2, C-6 (Pyridine) | The α-carbons to the nitrogen are significantly deshielded upon protonation. |

| ~125 | C-3, C-5 (Pyridine) | The β-carbons to the nitrogen. |

| ~60 | C-1 (CH-NH₃⁺) | The methine carbon is deshielded by the adjacent nitrogen and pyridine ring. |

| ~35 | C-2' (CH₂) | The methylene carbon adjacent to the chiral center. |

| ~28 | C-3' (CH₂) | |

| ~22 | C-4' (CH₂) | |

| ~14 | C-5' (CH₃) | The terminal methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Predicted FT-IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 (broad) | Strong | N-H and C-H stretching vibrations of the ammonium (NH₃⁺) and alkyl groups. |

| ~3030 | Medium | Aromatic C-H stretching of the pyridine ring. |

| ~2960, ~2870 | Medium | Aliphatic C-H stretching of the pentyl chain. |

| ~1640 | Strong | C=N and C=C stretching vibrations of the pyridinium ring. |

| ~1500, ~1460 | Medium | C=C stretching vibrations of the pyridinium ring. |

| ~1470 | Medium | C-H bending vibrations of the alkyl chain. |

| ~820 | Strong | C-H out-of-plane bending, indicative of 1,4-disubstitution on the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is most appropriate.

Predicted ESI-MS Data:

-

[M+H]⁺: The most prominent peak will be for the protonated free base at m/z corresponding to C₁₀H₁₆N₂ + H⁺ = 165.13. This confirms the molecular weight of the free amine.

-

Fragmentation Pattern: The fragmentation of the molecular ion in the gas phase would likely involve cleavage of the C-C bond adjacent to the amine (α-cleavage), which is a common fragmentation pathway for amines[4]. This would result in the loss of a butyl radical to give a fragment at m/z 108, or the loss of the pyridinylmethyl radical. Another characteristic fragmentation would be the loss of ammonia.

Solid-State Structure and Crystallography

The solid-state structure of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is dictated by a network of intermolecular interactions, primarily hydrogen bonds and ionic interactions. While a crystal structure for the title compound is not publicly available, insights can be drawn from related structures, such as pyridin-4-ylmethanaminium salts[5].

Key Structural Features:

-

Ionic Interaction: A primary ionic interaction exists between the positively charged pyridinium and ammonium moieties and the chloride anion.

-

Hydrogen Bonding: The ammonium group (-NH₃⁺) is a strong hydrogen bond donor and will form multiple hydrogen bonds with the chloride anion and potentially with the nitrogen atom of the pyridine ring of neighboring molecules. This extensive hydrogen bonding network contributes to the crystalline nature and stability of the salt.

-

Molecular Conformation: The pentyl chain will adopt a low-energy, likely extended, conformation. The relative orientation of the pyridine ring and the pentyl group will be influenced by crystal packing forces.

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, a pyridine-containing aliphatic amine of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, and a plausible synthetic route via reductive amination. Furthermore, it outlines standard analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Potential applications and the biological significance of the broader class of pyridine derivatives are also discussed, offering a framework for future research and development involving this compound.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of approved therapeutic agents.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.[2] The introduction of an amino group, particularly on an aliphatic side chain, provides a key functional group for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

1-(Pyridin-4-yl)pentan-1-amine hydrochloride, with its distinct combination of a pyridine ring and a chiral aminopentyl side chain, represents a valuable building block for the synthesis of novel compounds with potential biological activity. This guide serves as a technical resource for researchers, providing detailed information on its synthesis, characterization, and potential utility in drug discovery programs.

Chemical Identity and Physicochemical Properties

The accurate identification and understanding of the physicochemical properties of a compound are paramount for its application in research and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(pyridin-4-yl)pentan-1-amine hydrochloride . The structure consists of a pyridine ring substituted at the 4-position with a pentan-1-amine group. The hydrochloride salt form is common for improving solubility and stability.

-

Molecular Formula: C₁₀H₁₇ClN₂

-

Molecular Weight: 200.71 g/mol

-

CAS Number: 1864057-03-3

-

InChI Key: YCKYVRIQVLOUHA-UHFFFAOYSA-N

A dihydrochloride form of this compound also exists with the CAS number 2703752-89-8 and a molecular formula of C₁₀H₁₈Cl₂N₂.[3][4]

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. For comparison, pyridine hydrochloride has a melting point of 144 °C. |

| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form enhances solubility in aqueous media. |

| pKa | Not available | The pyridine nitrogen and the primary amine will have distinct pKa values, influencing the compound's charge at different pH values. |

Synthesis of 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride

A common and efficient method for the synthesis of α-substituted pyridylamines is the reductive amination of the corresponding ketone. This one-pot reaction involves the formation of an imine intermediate from a ketone and an amine source, followed by its reduction to the desired amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of 1-(pyridin-4-yl)pentan-1-amine can be achieved by the reductive amination of 1-(pyridin-4-yl)pentan-1-one.

Caption: Proposed synthesis of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination and should be adapted and optimized as necessary.

Materials:

-

1-(Pyridin-4-yl)pentan-1-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether (2M solution)

-

Diethyl ether

Procedure:

-

To a solution of 1-(pyridin-4-yl)pentan-1-one (1.0 eq) in methanol, add ammonium chloride (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-4-yl)pentan-1-amine as an oil.

-

Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(pyridin-4-yl)pentan-1-amine hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted NMR chemical shifts. Actual experimental values may vary.

¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (d, J = 6.0 Hz, 2H, pyridine H-2, H-6), 7.40 (d, J = 6.0 Hz, 2H, pyridine H-3, H-5), 4.10 (t, J = 7.0 Hz, 1H, CH-NH₂), 1.80-1.60 (m, 2H, CH₂), 1.40-1.20 (m, 4H, 2xCH₂), 0.85 (t, J = 7.0 Hz, 3H, CH₃). The amine protons would likely appear as a broad singlet.

¹³C NMR (101 MHz, DMSO-d₆): δ 150.0 (C-2, C-6 of pyridine), 148.0 (C-4 of pyridine), 122.0 (C-3, C-5 of pyridine), 55.0 (CH-NH₂), 35.0 (CH₂), 28.0 (CH₂), 22.0 (CH₂), 14.0 (CH₃).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 165.13, corresponding to the free amine (C₁₀H₁₆N₂).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

-

N-H stretch: 3300-3400 cm⁻¹ (primary amine)

-

C-H stretch (aromatic): ~3050 cm⁻¹

-

C-H stretch (aliphatic): 2850-2960 cm⁻¹

-

C=N and C=C stretch (pyridine ring): 1500-1600 cm⁻¹

-

N-H bend: ~1600 cm⁻¹

Potential Applications in Drug Discovery and Research

While specific biological activities for 1-(Pyridin-4-yl)pentan-1-amine hydrochloride are not extensively reported, the structural motifs present suggest several areas of potential therapeutic interest.

Scaffold for Novel Compound Libraries

The primary amine functionality serves as a versatile handle for the synthesis of a diverse range of derivatives. It can be readily acylated, alkylated, or used in reductive amination with other carbonyl compounds to generate libraries of novel molecules for high-throughput screening.

Caption: Derivatization pathways for 1-(Pyridin-4-yl)pentan-1-amine.

Analog of Biologically Active Amines

Many biologically active compounds feature an amine group attached to an aromatic or heteroaromatic ring. 1-(Pyridin-4-yl)pentan-1-amine can be considered a structural analog of various known pharmacophores and could be investigated for similar biological activities, such as:

-

Antimicrobial and Antiviral Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1]

-

Central Nervous System (CNS) Agents: The pyridine moiety is present in numerous CNS-active drugs.

-

Anticancer Agents: The antiproliferative activity of pyridine derivatives has been documented against various cancer cell lines.[5]

Safety and Handling

Detailed toxicology data for 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is not available. However, based on related compounds such as pyridine hydrochloride, it should be handled with care.

-

General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(Pyridin-4-yl)pentan-1-amine hydrochloride is a valuable chemical entity with significant potential as a building block in the design and synthesis of novel compounds for drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and standard analytical methods for its characterization. While further research is needed to fully elucidate its biological activity and physicochemical properties, the information presented herein provides a solid foundation for researchers and scientists working with this and related pyridine derivatives.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra Data 1H-NMR (400 MHz) Pyridine-d5, 13C-NMR (100 MHz).... Retrieved from [Link]

-

Doron Scientific. (2023). 1-(Pyridin-4-yl)pentan-1-amine hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

CrystEngComm. (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Retrieved from [Link]

-

PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 3. 2703752-89-8|1-(Pyridin-4-yl)pentan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-(Pyridin-4-yl)pentan-1-amine dihydrochloride [cymitquimica.com]

- 5. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride

Introduction: Navigating the Solubility Landscape of a Novel Pyridine Derivative

1-(Pyridin-4-yl)pentan-1-amine hydrochloride is a pyridine derivative of significant interest in contemporary pharmaceutical research. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation and drug delivery. Among these properties, aqueous solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics that govern its solubility, the environmental factors that influence it, and detailed methodologies for its empirical determination. The principles and protocols outlined herein are designed to equip the reader with the necessary tools to establish a robust and reliable solubility profile for this compound and other similar active pharmaceutical ingredients (APIs).

I. Theoretical Framework: Predicting and Understanding Solubility Behavior

The solubility of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is governed by a complex interplay of its molecular structure and the properties of the solvent system. As a salt of a weak base, its solubility is intrinsically linked to pH. The molecule itself possesses both a hydrophilic pyridine ring and a more lipophilic pentylamine chain, suggesting a nuanced solubility profile.

Key Physicochemical Determinants:

-

pKa and pH-Dependent Solubility: The pyridine nitrogen and the primary amine group are both basic and will be protonated at different pH values. The pKa of these functional groups dictates the pH at which the molecule transitions between its ionized (more soluble) and non-ionized (less soluble) forms. As a hydrochloride salt, the compound is already in a protonated state, which generally enhances aqueous solubility. However, the overall solubility will be highly dependent on the pH of the medium. A pH-solubility profile is therefore essential for characterizing this compound.[1][2]

-

The Common Ion Effect: Being a hydrochloride salt, the solubility of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride can be significantly suppressed in solutions containing a common chloride ion, such as in hydrochloric acid or buffered systems with high chloride concentrations.[1] This phenomenon is particularly relevant for oral administration, as the compound will encounter the acidic environment of the stomach, which is rich in hydrochloric acid.[1]

-

Solvent Polarity: The polarity of the solvent plays a crucial role in the solubilization of this compound.[3][4] The pyridine and amine functionalities can engage in hydrogen bonding with polar solvents like water, while the pentyl chain contributes to its solubility in less polar organic solvents.[3] Aminopyridines, in general, exhibit good solubility in polar solvents.[3]

-

Crystal Lattice Energy: For the solid compound to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the molecules together in the solid state.[1][4] The presence of different polymorphic forms can lead to variations in crystal lattice energy and, consequently, solubility.

II. Experimental Determination of Solubility: Protocols and Best Practices

A systematic experimental approach is necessary to accurately quantify the solubility of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride. The following protocols are based on established methodologies in pharmaceutical sciences.

A. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[5][6]

Protocol:

-

Preparation of Solvent Systems: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Also, prepare other relevant solvents such as purified water, ethanol, and propylene glycol.

-

Sample Preparation: Add an excess amount of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride to a known volume of each solvent system in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2] Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility as mg/mL or mol/L. Plot the solubility as a function of pH to generate a pH-solubility profile.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

B. Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.[6] It measures the concentration at which a compound precipitates out of solution when added from a stock solution (typically in DMSO) to an aqueous buffer.[6] While faster, it can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution to each well of the microtiter plate.

-

Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a nephelometer or a plate reader to detect precipitation.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

III. Factors Influencing the Solubility of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride

Several factors can significantly impact the measured solubility of this compound. A comprehensive understanding of these is crucial for accurate data interpretation and formulation development.

| Factor | Influence on Solubility | Rationale |

| pH | High | As a salt of a weak base, the solubility of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is expected to be higher at lower pH values where the amine groups are protonated and ionized.[7] |

| Temperature | Moderate to High | The dissolution process is typically endothermic, meaning solubility generally increases with temperature.[8] This should be experimentally verified. |

| Ionic Strength | Moderate | The presence of other ions in the solution can affect the activity of the solute and solvent, thereby influencing solubility. |

| Co-solvents | High | The addition of co-solvents such as ethanol, propylene glycol, or polyethylene glycol can significantly enhance the solubility by reducing the polarity of the aqueous medium.[7] |

| Presence of Excipients | Variable | Surfactants can increase solubility through micellar solubilization, while complexing agents like cyclodextrins can form inclusion complexes with enhanced solubility. |

Logical Relationship of Factors Affecting Solubility:

Caption: Interplay of factors governing solubility.

IV. Conclusion and Future Directions

While specific solubility data for 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is not yet widely published, this guide provides a robust framework for its determination and interpretation. A thorough investigation of its pH-solubility profile, the impact of common ions, and its behavior in various solvent systems will be critical for its advancement as a potential therapeutic agent. Future studies should also explore the potential for polymorphism, as different crystalline forms can exhibit different solubility profiles. By following the principles and protocols outlined in this guide, researchers can build a comprehensive understanding of the solubility of this promising compound, paving the way for rational formulation design and successful clinical development.

V. References

-

Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

-

4-Aminopyridine | Solubility of Things.

-

solubility experimental methods.pptx - Slideshare.

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar.

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing.

-

Factors that Affect the Solubility of Drugs - Pharmaguideline.

-

Salt Selection in Drug Development | Pharmaceutical Technology.

-

4-Aminopyridine = 99 504-24-5 - Sigma-Aldrich.

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

-

4-Aminopyridine = 99 504-24-5 - Sigma-Aldrich.

-

1-(Pentan-3-yl)piperidin-4-amine hydrochloride AldrichCPR | Sigma-Aldrich.

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.

Sources

- 1. rjpdft.com [rjpdft.com]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmtech.com [pharmtech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, with a Focus on Melting Point Determination

This technical guide provides a comprehensive overview of the essential physicochemical characterization of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, with a primary focus on the principles and methodologies for accurate melting point determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the physical characterization of novel amine hydrochloride salts.

Introduction to 1-(Pyridin-4-yl)pentan-1-amine hydrochloride

1-(Pyridin-4-yl)pentan-1-amine hydrochloride is a heterocyclic compound featuring a pyridine ring and a pentanamine side chain. As a hydrochloride salt, it is expected to be a crystalline solid at room temperature with increased aqueous solubility compared to its free base form. Such compounds are of significant interest in medicinal chemistry and drug development due to the versatile role of the pyridine moiety as a hydrogen bond acceptor and its ability to engage in various biological interactions. The pentyl group introduces lipophilicity, which can influence the compound's pharmacokinetic profile.

Table 1: Physicochemical Properties of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride

| Property | Value | Source |

| CAS Number | 1864057-03-3 | [Commercial Suppliers] |

| Molecular Formula | C₁₀H₁₇ClN₂ | [Commercial Suppliers] |

| Molecular Weight | 200.71 g/mol | [Commercial Suppliers] |

| Melting Point | Data not publicly available | - |

The accurate determination of its melting point is a fundamental first step in its characterization. The melting point provides a preliminary indication of purity and can be a critical parameter for quality control, formulation development, and regulatory submissions.

The Significance of Melting Point in Pharmaceutical Development

The melting point of an active pharmaceutical ingredient (API) is more than a simple physical constant; it is a cornerstone of its solid-state characterization. A sharp and well-defined melting range is a primary indicator of the purity of a crystalline solid. Impurities typically depress the melting point and broaden the melting range. Furthermore, the melting point is intrinsically linked to the compound's crystal lattice energy, which in turn influences its solubility and dissolution rate—key determinants of bioavailability.

For drug development professionals, understanding the melting point is crucial for:

-

Purity Assessment: A broad melting range can signify the presence of impurities or a mixture of polymorphs.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points.

-

Salt Selection: The melting point of various salt forms of a drug candidate is a key factor in selecting the optimal form for development.

-

Pre-formulation Studies: Knowledge of the melting point is essential for designing stable dosage forms and for assessing the risk of melting during manufacturing processes such as milling and compression.

Methodologies for Accurate Melting Point Determination

The determination of a melting point requires a standardized and well-controlled methodology to ensure accuracy and reproducibility. The two most common and accepted methods are the capillary melting point method and differential scanning calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used technique involves heating a small, finely powdered sample in a capillary tube at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Sample Preparation:

-

Ensure the sample of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride is completely dry and finely powdered. This can be achieved by gentle grinding with a mortar and pestle. A fine powder ensures uniform heat transfer.

-

Introduce the powdered sample into a thin-walled capillary tube, sealed at one end, to a depth of 2-3 mm. Tapping the tube gently on a hard surface will help to pack the sample tightly.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block. A slow heating rate is critical for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Self-Validation and Trustworthiness:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process than the capillary method.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely powdered 1-(Pyridin-4-yl)pentan-1-amine hydrochloride into an aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of sample due to sublimation or decomposition.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, to create a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 5-10 °C per minute, through the melting transition.

-

-

Data Analysis:

-

The melting of the sample will appear as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is often reported as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) are also important parameters.

-

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a new chemical entity like 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, with a focus on melting point determination.

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The determination of the melting point of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, while not publicly documented, serves as an excellent case study for the application of fundamental physicochemical characterization techniques. A sharp and reproducible melting point is a hallmark of a pure, crystalline compound and is a critical parameter that influences the subsequent stages of drug development. By employing rigorous and well-validated methodologies such as the capillary method and differential scanning calorimetry, researchers can confidently establish the solid-state properties of novel chemical entities, ensuring a solid foundation for further investigation.

References

An In-depth Technical Guide to the Spectral Analysis of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the characterization of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques essential for structural elucidation and purity assessment. The narrative emphasizes the rationale behind experimental choices and the principles of data interpretation, ensuring a thorough understanding of the molecule's spectral signature.

Molecular Structure and Physicochemical Properties

1-(Pyridin-4-yl)pentan-1-amine hydrochloride is a primary amine containing a pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical applications.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₇ClN₂ | [1] |

| Molecular Weight | 200.71 g/mol | [1][2] |

| CAS Number | 1864057-03-3 | [1][2] |

| InChI Key | YCKYVRIQVLOUHA-UHFFFAOYSA-N | [1][2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 1-(Pyridin-4-yl)pentan-1-amine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of the target compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₃⁺).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The protonated amine and pyridine nitrogen in the hydrochloride salt will influence the chemical shifts, particularly of adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Doublet | 2H | H-2, H-6 (Pyridine) | Protons adjacent to the positively charged nitrogen are significantly deshielded. |

| ~7.8 | Doublet | 2H | H-3, H-5 (Pyridine) | Aromatic protons on the pyridine ring. |

| ~4.5 | Triplet | 1H | H-a (CH-NH₃⁺) | The methine proton is deshielded by the adjacent amine and pyridine ring. |

| ~3.0 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group; signal may be broad and its position variable. |

| ~1.8-2.0 | Multiplet | 2H | H-b (-CH₂-) | Methylene group adjacent to the chiral center. |

| ~1.2-1.4 | Multiplet | 4H | H-c, H-d (-CH₂-CH₂-) | Methylene groups of the pentyl chain. |

| ~0.8 | Triplet | 3H | H-e (-CH₃) | Terminal methyl group of the pentyl chain. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-4 (Pyridine) | Quaternary carbon attached to the pentyl-amine moiety. |

| ~148 | C-2, C-6 (Pyridine) | Carbons adjacent to the nitrogen in the pyridine ring. |

| ~125 | C-3, C-5 (Pyridine) | Carbons in the pyridine ring. |

| ~55 | C-a (CH-NH₃⁺) | Methine carbon attached to the amine and pyridine ring. |

| ~35 | C-b (-CH₂-) | Methylene carbon adjacent to the chiral center. |

| ~28 | C-c (-CH₂-) | Methylene carbon of the pentyl chain. |

| ~22 | C-d (-CH₂-) | Methylene carbon of the pentyl chain. |

| ~14 | C-e (-CH₃) | Terminal methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of 1-(Pyridin-4-yl)pentan-1-amine.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound due to its polar and ionic nature. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

Expected Mass Spectrum Data (ESI+)

-

Molecular Ion: The base peak is expected to be the protonated molecule [C₁₀H₁₆N₂ + H]⁺ at m/z 177.1386. The hydrochloride salt will not be observed in the gas phase.

-

Key Fragments: Tandem MS (MS/MS) would reveal characteristic fragments. A likely fragmentation pathway is the loss of the pentyl chain or cleavage at the benzylic position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Analysis

Objective: To identify the key functional groups in 1-(Pyridin-4-yl)pentan-1-amine hydrochloride.

Methodology:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | N-H stretch | -NH₃⁺ (Ammonium salt) |

| 3100-3000 | C-H stretch | Aromatic C-H (Pyridine) |

| 2960-2850 | C-H stretch | Aliphatic C-H (Pentyl chain) |

| ~1600 | C=N, C=C stretch | Pyridine ring |

| 1500-1400 | N-H bend | -NH₃⁺ (Ammonium salt) |

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: Chemical structure of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride.

Analytical Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The structural characterization of 1-(Pyridin-4-yl)pentan-1-amine hydrochloride relies on a multi-technique spectroscopic approach. By combining the detailed structural insights from NMR with the molecular weight and functional group information from MS and IR, a comprehensive and unambiguous identification of the compound can be achieved. This guide provides the foundational knowledge and expected spectral data to assist researchers in their analytical endeavors with this and structurally related molecules.

References

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

-

Doron Scientific. 1-(Pyridin-4-yl)pentan-1-amine hydrochloride. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Pyridine hydrochloride. In: NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 1-Pentanamine. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 4-Aminopyridine. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 1-Pentanamine. In: NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.

-

National Institutes of Health (NIH). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available from: [Link]

-

AngeneChemical. 5-pyridin-4-ylpentan-1-amine;hydrochloride. Available from: [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of Pyridinylalkylamines

Introduction

Pyridinylalkylamines represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2][3] Their structural motif, characterized by a pyridine ring linked to an alkylamine side chain, serves as a privileged scaffold for the design of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of the predicted and validated biological activities of pyridinylalkylamines, offering insights for researchers, scientists, and drug development professionals. We will explore the methodologies for predicting bioactivity, delve into specific therapeutic areas where these compounds show promise, and provide detailed experimental protocols for activity validation.

The inherent properties of the pyridine ring, such as its weak basicity, water solubility, and ability to form hydrogen bonds, make it a valuable component in drug design.[4] The alkylamine side chain offers a flexible linker that can be readily modified to optimize interactions with biological targets. This combination of features has led to the investigation of pyridinylalkylamines across a wide spectrum of biological activities, including antimicrobial, anticancer, and neurological applications.[2][4][5]

Part 1: Predictive Methodologies for Biological Activity

The journey from a novel chemical entity to a potential drug candidate often begins with the prediction of its biological activity. In silico methods are instrumental in this initial phase, offering a time- and cost-effective approach to screen large libraries of compounds and prioritize those with the highest likelihood of success.[6][7][8]

In Silico Drug-Target Interaction Prediction

Predicting the interaction between a small molecule, such as a pyridinylalkylamine, and a biological target is a cornerstone of modern drug discovery.[6][7] These computational approaches can be broadly categorized into ligand-based and target-based methods.[8]

-

Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the chemical structure of a compound with its biological activity.[9]

-

Target-Based Methods: When the three-dimensional structure of the biological target is known, molecular docking simulations can be performed. These simulations predict the preferred binding orientation of a ligand to its target and estimate the binding affinity.[6]

The integration of machine learning and deep learning algorithms has further enhanced the predictive power of these models, enabling more accurate and reliable DTI predictions.[8][10]